molecular formula C10H12ClN B13271972 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13271972
M. Wt: 181.66 g/mol
InChI Key: PVGOMEMDQFBWCQ-UHFFFAOYSA-N
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Description

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H12ClN. This compound belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine can be achieved through several methods. One common approach involves the reaction of 2-methyl-1-indanone with hydrochloric acid in the presence of a catalyst such as ferric chloride. The reaction is typically carried out in liquid ammonia, which facilitates the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-amine: A structurally similar compound without the chlorine and methyl groups.

    4-chloro-2-methyl-1-indanone: Another related compound with a ketone functional group instead of an amine.

Uniqueness

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s behavior in various chemical reactions and its interactions with biological targets .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12ClN/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6,10H,5,12H2,1H3

InChI Key

PVGOMEMDQFBWCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1N)C=CC=C2Cl

Origin of Product

United States

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